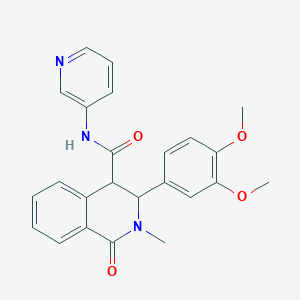
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-3-pyridinyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their intricate molecular structure and potential for varied chemical reactions and applications. Research has delved into its synthesis, molecular architecture, physical and chemical properties, revealing its significance in medicinal chemistry and other scientific domains.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, including acid cyclization of amino-substituted heterocycles and one-pot synthesis techniques for creating dimeric pyrrolo-fused isoquinoline derivatives. These methodologies highlight the compound's intricate synthetic routes and potential for diversity in chemical modifications (Zinchenko et al., 2009) (Jaiswal et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant features such as the orientation of phenyl rings and the presence of hydrogen bonds forming dimers, which influence the compound's chemical behavior and interactions. Detailed structural analysis provides insights into the molecular geometry and the potential for interaction with biological receptors (Mague et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound and its analogs are characterized by specific transformations, such as the formation of isoquinolinium salts through reactions like the modified Cloke rearrangement. These reactions are crucial for understanding the compound's reactivity and potential for creating novel derivatives (Bailey et al., 1995).
Physical Properties Analysis
The physical properties of such compounds, including photoluminescence and redox properties, are influenced by their molecular structure and substituents. Studies have revealed that these properties can be tuned by altering the substituents, offering insights into the design of materials for specific applications (Jaiswal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as the compound's behavior in reactions leading to the formation of dimers or its ability to undergo specific rearrangements, highlight the compound's versatility and potential for various chemical and biological applications. The detailed understanding of these properties is essential for harnessing the compound's full potential (Bailey et al., 1995).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-27-22(15-10-11-19(30-2)20(13-15)31-3)21(17-8-4-5-9-18(17)24(27)29)23(28)26-16-7-6-12-25-14-16/h4-14,21-22H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKNPIENITEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4512273.png)

![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4512281.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4512283.png)
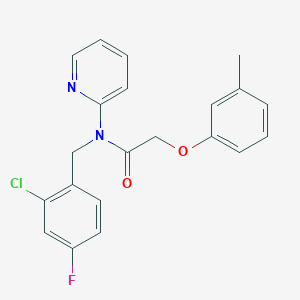
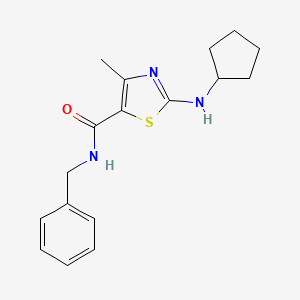
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4512321.png)
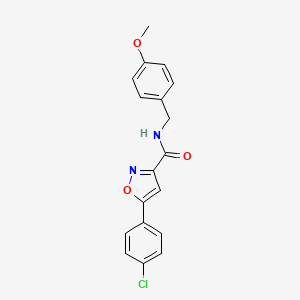
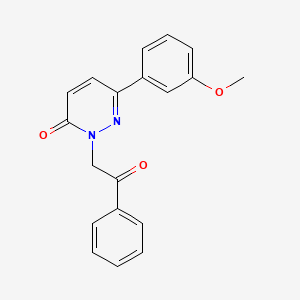
![N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512348.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4512366.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]valine](/img/structure/B4512374.png)
![3-methoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B4512385.png)